4-Bromo-4'-methylbenzophenone
Overview
Description
4-Bromo-4’-methylbenzophenone is an organic compound with the molecular formula C14H11BrO It is a derivative of benzophenone, where one of the phenyl rings is substituted with a bromine atom and a methyl group
Mechanism of Action
Target of Action
4-Bromo-4’-methylbenzophenone is a type of benzophenone, which are well known for their phosphorescence . The primary targets of this compound are the molecules that interact with its phosphorescence properties.
Mode of Action
The compound’s mode of action is primarily through its photophysical properties. It undergoes a process known as photoreduction, where it is exposed to UV light and undergoes a reduction reaction . This process changes the compound’s structure and properties, leading to various downstream effects.
Biochemical Pathways
It is known that the compound’s photoreduction process can influence various chemical reactions and pathways within a system . The downstream effects of these changes can vary widely depending on the specific context and conditions.
Result of Action
The result of 4-Bromo-4’-methylbenzophenone’s action is primarily the change in its own structure and properties due to photoreduction . This can lead to various molecular and cellular effects, depending on the specific context and conditions. For example, in some cases, the compound’s photoreduction can lead to the formation of a substituted benzopinacol .
Action Environment
The action, efficacy, and stability of 4-Bromo-4’-methylbenzophenone can be influenced by various environmental factors. For instance, the compound’s photoreduction process is dependent on the presence of UV light . Other factors, such as temperature and the presence of other chemicals, can also influence the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-4’-methylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-bromobenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the synthesis of 4-Bromo-4’-methylbenzophenone can be scaled up using similar Friedel-Crafts acylation methods. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through recrystallization or vacuum distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-4’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as cyanide ions in the presence of a suitable catalyst.
Reduction Reactions: The compound can undergo photoreduction to form substituted benzopinacol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include cyanide ions and a suitable solvent like liquid ammonia.
Reduction Reactions: Photoreduction typically requires UV light and a suitable solvent.
Major Products Formed:
Substitution Reactions: Substituted benzophenones.
Reduction Reactions: Substituted benzopinacol.
Scientific Research Applications
4-Bromo-4’-methylbenzophenone has several applications in scientific research:
Comparison with Similar Compounds
Uniqueness: 4-Bromo-4’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties.
Properties
IUPAC Name |
(4-bromophenyl)-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLHMBIFGKMXHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373718 | |
Record name | 4-Bromo-4'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76693-57-7 | |
Record name | 4-Bromo-4'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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